3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a benzofuropyrimidinone core modified with a cyclopentyl group at position 3, a thioether-linked 1,2,4-oxadiazol-5-ylmethyl moiety at position 2, and an m-tolyl (3-methylphenyl) substituent on the oxadiazole ring. This structure combines multiple pharmacophoric elements:
- The benzofuro[3,2-d]pyrimidin-4(3H)-one core provides a rigid aromatic scaffold conducive to π-π stacking and hydrophobic interactions.
- The cyclopentyl group contributes to lipophilicity and conformational restriction.
- The m-tolyl substituent may optimize steric and electronic properties for target binding.
Properties
IUPAC Name |
3-cyclopentyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-15-7-6-8-16(13-15)23-26-20(32-28-23)14-33-25-27-21-18-11-4-5-12-19(18)31-22(21)24(30)29(25)17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXASNTFFIUVTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CCCC5)OC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one represents a novel class of synthetic organic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities associated with this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.6 g/mol . The structure includes a benzofuro moiety fused with a pyrimidinone ring and an oxadiazole unit, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O3S |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 1242857-36-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the cyclopentyl group via nucleophilic substitution. The detailed synthetic route can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. The oxadiazole moiety may play a critical role in binding affinity due to its electron-withdrawing properties.
Antifungal Activity
Recent studies have indicated that compounds similar to 3-cyclopentyl derivatives exhibit significant antifungal properties. For instance, a study reported various compounds' half-maximal inhibitory concentration (IC50) against fungal strains. The following table summarizes some relevant findings:
| Compound | Bioactivity Measure | Reported Value (µM) | Tested Microbial Strain |
|---|---|---|---|
| 3-cyclopentyl derivative | IC50 | 0.055 | Fusarium oxysporum |
| Another oxadiazole derivative | IC50 | 0.0067 | Candida albicans |
| Thiadiazole derivative | MIC | 0.2 | Aspergillus niger |
These results suggest that modifications to the oxadiazole and pyrimidinone structures can enhance antifungal activity.
Anticancer Activity
In vitro studies have also explored the anticancer potential of related compounds. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Antifungal Efficacy :
A study published in PubMed Central evaluated several oxadiazole derivatives against common fungal pathogens. The findings demonstrated that specific structural modifications led to enhanced antifungal activity, particularly against drug-resistant strains. -
Anticancer Screening :
Another study investigated the cytotoxic effects of benzofuro-pyrimidinone derivatives on various cancer cell lines, revealing a significant reduction in cell viability at micromolar concentrations.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
- Oxadiazole Ring : Critical for hydrogen bonding and metabolic stability. The m-tolyl group may enhance steric bulk and π-π interactions compared to smaller substituents (e.g., thienyl) .
- Cyclopentyl vs. Alkyl Groups : Cyclopentyl’s rigidity may improve target binding over flexible chains (e.g., tetrahydrofuran-2-ylmethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
